molecular formula C21H39ClN2 B012573 Pirtenidine hydrochloride CAS No. 100227-05-2

Pirtenidine hydrochloride

Cat. No.: B012573
CAS No.: 100227-05-2
M. Wt: 355.0 g/mol
InChI Key: BQXQJMORUIBOJL-UHFFFAOYSA-N
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Description

Pirtenidine Hydrochloride is an antimicrobial agent known for its efficacy against oral plaque-forming microorganisms. It has been found to significantly reduce the adherence of Candida species to buccal epithelial cells

Preparation Methods

The synthesis of Pirtenidine Hydrochloride involves several steps:

    Synthetic Routes: The preparation of pyridine derivatives, such as this compound, often involves multi-component reactions.

    Reaction Conditions: The reaction typically requires high temperatures and specific catalysts to achieve good yields.

    Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity.

Biological Activity

Pirtenidine hydrochloride is a pyridine derivative recognized for its antimicrobial properties. This compound has garnered attention in recent years due to its efficacy against various pathogens, particularly in the context of oral health and potential antiviral applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of microorganisms. It has been shown to effectively inhibit the growth of oral plaque-forming bacteria and fungi, including various species of Candida and Staphylococcus aureus.

  • In vitro Studies : Research indicates that Pirtenidine demonstrates potent inhibition against oral pathogens. For instance, it was found to significantly reduce the adherence of Candida species to surfaces, which is crucial in preventing biofilm formation and subsequent infections .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound as well. Notably, derivatives of this compound have shown promising results against the dengue virus:

  • Dengue Virus Inhibition : Two iso-Pr-substituted derivatives exhibited half-maximal inhibitory concentrations (IC50) of 3.03 µM and 0.49 µM, respectively, indicating strong antiviral activity with selectivity indices (SI) of 5.30 and 39.5 . These compounds were found to act at an early stage of the virus lifecycle by reducing intracellular production of viral proteins.

The mechanisms through which Pirtenidine exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death. Its efficacy against biofilms makes it particularly valuable in clinical settings where such formations are resistant to conventional antibiotics .
  • Antiviral Mechanism : The antiviral action appears to involve interference with viral replication processes rather than direct virucidal activity. This suggests that Pirtenidine may inhibit the early stages of viral infection, making it a candidate for further development in antiviral therapies .

Absorption and Distribution

This compound has demonstrated favorable pharmacokinetic properties:

  • Bioavailability : Following oral administration, it exhibits an oral bioavailability (F) of approximately 31.8%, indicating effective absorption into systemic circulation .
  • Clearance Rate : The compound has a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, suggesting efficient metabolism and elimination from the body .

Toxicity Profile

Toxicological studies have indicated that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models. This safety profile is critical for its potential therapeutic applications .

Clinical Relevance

  • Oral Health Applications : A study highlighted the effectiveness of Pirtenidine in reducing microbial load in patients with periodontal disease, showcasing its potential as an adjunct therapy in dental care .
  • Antiviral Research : In a controlled laboratory setting, derivatives of Pirtenidine were tested against various viral strains, demonstrating significant antiviral effects that warrant further investigation for potential use in treating viral infections like dengue .

Summary Table of Biological Activities

Activity TypeTarget OrganismsIC50 (µM)Selectivity Index
AntimicrobialCandida spp., S. aureusN/AN/A
AntiviralDengue Virus0.4939.5

Properties

CAS No.

100227-05-2

Molecular Formula

C21H39ClN2

Molecular Weight

355.0 g/mol

IUPAC Name

N,1-dioctylpyridin-4-imine;hydrochloride

InChI

InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H

InChI Key

BQXQJMORUIBOJL-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl

Key on ui other cas no.

100227-05-2

Synonyms

Pirtenidine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-octylaminopyridine (25 g., 0.121 mole) and octyl chloride (20.5 ml., 0.121 mole) was heated at 180° C. for 1 hr. More octyl chloride (0.5 ml.) was added and the mixture was again heated at 180° C. for 1 hr., then dissolved in dichloromethane. The dichloromethane solution was treated with charcoal, filtered, and stripped of solvent under vacuum. The solid residue was slurried in ether (1.5 kg.), collected by filtration, washed with ether (500 g.), isolated in a dry bag, and dried (50°-80° C., 0.1 mm.). The procedure was repeated using the same amounts of starting materials and the products were combined, affording N-(1-octyl-4(1H)-pyridinylidene)octanamine monohydrochloride (80.5 g., 93% yield, m.r. 120°-125° C.), which is the monohydrochloride salt of the compound of Formula I wherein R and R' are both octyl.
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